N-ethyl-2,6-difluoropyrimidin-4-amine
Description
Structure
2D Structure
Properties
CAS No. |
165258-60-6 |
|---|---|
Molecular Formula |
C6H7F2N3 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
N-ethyl-2,6-difluoropyrimidin-4-amine |
InChI |
InChI=1S/C6H7F2N3/c1-2-9-5-3-4(7)10-6(8)11-5/h3H,2H2,1H3,(H,9,10,11) |
InChI Key |
BBEUWZGGHMMVED-UHFFFAOYSA-N |
SMILES |
CCNC1=CC(=NC(=N1)F)F |
Canonical SMILES |
CCNC1=CC(=NC(=N1)F)F |
Synonyms |
4-Pyrimidinamine,N-ethyl-2,6-difluoro-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues from Published Research
The following compounds, derived from the provided evidence, serve as structural analogs for comparison:
Table 1: Key Structural and Physical Properties
Substituent Effects on Physicochemical Properties
- Fluorine vs. Methyl Groups : Fluorine’s electronegativity increases the pyrimidine ring’s electron-deficient nature, enhancing reactivity in nucleophilic substitution reactions compared to methyl-substituted analogs like compound 25 . This property may improve binding to biological targets requiring electron-poor aromatic systems.
- Ethylamine vs.
- Phenyl vs. Fluorine Substituents : Bulky phenyl groups (e.g., in N,N-diethyl-2,6-diphenylpyrimidin-4-amine ) increase lipophilicity but may reduce metabolic stability due to higher cytochrome P450 interaction. Fluorine’s small size balances lipophilicity and stability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-ethyl-2,6-difluoropyrimidin-4-amine, and how are intermediates characterized?
- Methodology : A general procedure involves nucleophilic substitution reactions using 2,6-difluoropyrimidine derivatives with ethylamine under reflux conditions. Purification is achieved via column chromatography (e.g., EtOAc/hexane gradients), and intermediates are characterized by H NMR, melting points, and Rf values. For example, analogous compounds like N-ethyl-N-(4-methoxyphenyl) derivatives were synthesized with yields >80% using similar protocols .
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
- Methodology : Routine characterization includes H NMR for regiochemical confirmation (e.g., distinguishing between 4- and 2-substituted isomers), TLC for monitoring reaction progress (Rf values), and elemental analysis. Melting points further validate crystalline purity. Advanced techniques like ESI-MS (e.g., m/z = 412.4 [M+H] in similar pyrimidines) may supplement structural confirmation .
Q. How can reaction conditions be optimized to improve yields during alkylation of pyrimidine scaffolds?
- Methodology : Adjusting solvent polarity (e.g., DMF for polar intermediates), temperature (reflux vs. room temperature), and stoichiometry of alkylating agents (e.g., ethyl bromide). For instance, N-ethylation of 4-aminopyrimidines in DMF with NaH as a base achieved >80% yields in related compounds .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during the synthesis of this compound derivatives?
- Methodology : Regioselective substitution at the 4-position is often hindered by competing 2-substitution. Strategies include using bulky directing groups (e.g., benzylamine in model reactions) or pre-functionalizing the scaffold. For example, 5-chloro-2,4,6-trifluoropyrimidine derivatives required column chromatography to isolate 4-amino regioisomers .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?
- Methodology : Multi-target inhibition assays (e.g., kinase or receptor binding studies) using fluorescence polarization or radioligand displacement. Analogous compounds were evaluated for water solubility and potency in cellular models, with structural modifications (e.g., N-alkyl chain length) correlated to activity .
Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in further functionalization?
- Methodology : Computational studies (DFT) to map electron-deficient regions, paired with experimental kinetic profiling. Fluorine’s electron-withdrawing nature enhances electrophilicity at the 4-position, facilitating nucleophilic attacks, as seen in analogous difluoropyrimidines .
Data Contradiction and Mechanistic Analysis
Q. How can discrepancies in reported yields for N-ethylpyrimidine derivatives be resolved?
- Methodology : Systematic comparison of reaction parameters (e.g., solvent, catalyst). For instance, N-ethylation with NaH in DMF gave 83% yield for compound 12, while alternative bases (e.g., KCO) in THF resulted in lower yields. Reproducibility hinges on moisture-free conditions and inert atmospheres .
Q. What mechanistic insights explain competing pathways during the synthesis of 4-aminopyrimidines?
- Methodology : Isotopic labeling (e.g., N-ethylamine) to track substitution pathways, coupled with kinetic studies. Competing SNAr (nucleophilic aromatic substitution) and elimination-addition mechanisms may occur, with solvent polarity (e.g., DMSO vs. EtOH) influencing dominant pathways .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
